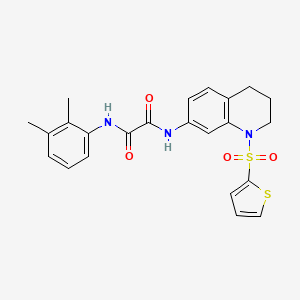

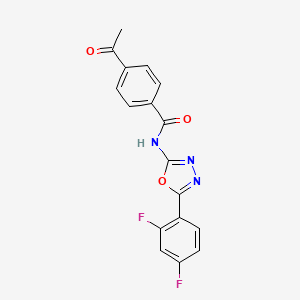

N1-(2,3-dimethylphenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Tetrahydroquinoline is another important heterocyclic compound often found in bioactive molecules.

Synthesis Analysis

Thiophene and its derivatives are synthesized through various methods. For instance, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents . The synthesis of thiophene derivatives often involves reactions with different nucleophiles and electrophiles .Molecular Structure Analysis

Thiophene has the molecular formula C4H4S and a molecular mass of 84.14 g/mol . It’s considered a structural alert in medicinal chemistry .Chemical Reactions Analysis

Thiophene-based compounds have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .Physical And Chemical Properties Analysis

Thiophene has a density of 1.051 g/ml and a melting point of -38°C . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Anticancer Research

The research into novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, similar in complexity to the compound , showed moderate to high levels of antitumor activities against various cancer cell lines. These compounds, synthesized through a one-pot three-component method, exhibited potent inhibitory activities, suggesting their potential as anticancer agents. The study of one representative compound demonstrated its ability to arrest cancer cells in specific stages of the cell cycle and induce apoptosis, highlighting the importance of such compounds in cancer research and therapy (Fang et al., 2016).

Organic Light Emitting Diode (OLED) Application

Cyclometalated iridium complexes, featuring structures that might resemble the complexity and functionality of N1-(2,3-dimethylphenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, have been studied for their luminescence properties. These studies are crucial for the development of highly efficient red phosphorescence in OLED devices. The research found that certain complexes with thiophen-2-yl and related ligands exhibit significant quantum yields of phosphorescence, making them suitable for application in OLEDs, demonstrating the potential utility of similar compounds in developing new electronic and photonic devices (Tsuboyama et al., 2003).

Synthetic Methodology Development

In the domain of synthetic chemistry, novel synthetic routes and methodologies form the backbone of developing complex molecules like N1-(2,3-dimethylphenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide. Studies have been conducted on the synthesis of dimethyl dicarbamates derived from 1,2,3,4-tetrahydro-4-oxoquinazolines, showcasing the intricate chemical reactions and conditions required to construct such sophisticated molecular architectures. This research contributes to a broader understanding of synthetic strategies that can be applied to produce a wide range of chemical compounds for various applications (White & Baker, 1990).

Anticonvulsant and Antimicrobial Activities

A study on thioxoquinazolinone derivatives, which share structural similarities with the compound of interest, explored their anticonvulsant and antimicrobial activities. This research underscores the potential of such compounds in the development of new therapeutic agents. The compounds tested showed broad-spectrum activity against Gram-positive and Gram-negative bacteria and fungi, as well as potent anticonvulsant activity, highlighting their possible applications in medical research and treatment strategies (Rajasekaran et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S2/c1-15-6-3-8-19(16(15)2)25-23(28)22(27)24-18-11-10-17-7-4-12-26(20(17)14-18)32(29,30)21-9-5-13-31-21/h3,5-6,8-11,13-14H,4,7,12H2,1-2H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFQUTWAAWKARE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,3-dimethylphenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2668897.png)

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2668898.png)

![3-[Isopropyl(methyl)amino]propanoic acid hydrochloride](/img/no-structure.png)

![3-((2-(2-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2668906.png)

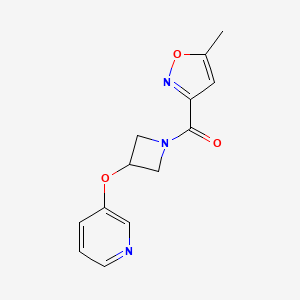

![N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-thiophenecarboxamide](/img/structure/B2668912.png)

![{4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol](/img/structure/B2668913.png)

![3-butyl-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2668914.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-propyloxane-4-carboxamide](/img/structure/B2668915.png)

![6-Oxospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2668917.png)